Tubulin inhibitor 35

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

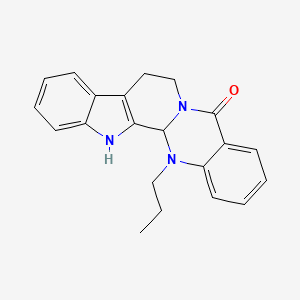

Molecular Formula |

C21H21N3O |

|---|---|

Molecular Weight |

331.4 g/mol |

IUPAC Name |

21-propyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaen-14-one |

InChI |

InChI=1S/C21H21N3O/c1-2-12-23-18-10-6-4-8-16(18)21(25)24-13-11-15-14-7-3-5-9-17(14)22-19(15)20(23)24/h3-10,20,22H,2,11-13H2,1H3 |

InChI Key |

JSGWJWGKFPBVTK-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C2C3=C(CCN2C(=O)C4=CC=CC=C41)C5=CC=CC=C5N3 |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Mechanism of Action of Tubulin Inhibitor 35

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tubulin inhibitor 35, also identified as compound 6b, is a novel synthetic small molecule derived from N(14)-substituted evodiamine. It exhibits potent anti-tumor activity, particularly against gastrointestinal cancer cell lines, through a dual mechanism of action. This inhibitor concurrently targets two critical components of cell proliferation: topoisomerase I and the microtubule network. By disrupting both DNA replication and mitosis, this compound induces cell cycle arrest at the G2/M phase, leading to apoptosis. This document provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its cytotoxic effects by functioning as a dual inhibitor of topoisomerase I and tubulin polymerization.[1][2] This dual-pronged attack on essential cellular machinery makes it a promising candidate for cancer therapy.

-

Inhibition of Topoisomerase I: Topoisomerase I is a nuclear enzyme crucial for relieving torsional stress in DNA during replication and transcription. This compound interferes with this process, leading to an accumulation of DNA strand breaks and subsequent genomic instability.

-

Inhibition of Tubulin Polymerization: Microtubules, dynamic polymers of α- and β-tubulin, are fundamental components of the cytoskeleton and are essential for the formation of the mitotic spindle during cell division. This compound disrupts microtubule dynamics by inhibiting the polymerization of tubulin dimers into microtubules.[1] This interference with the mitotic spindle apparatus prevents proper chromosome segregation, ultimately leading to cell cycle arrest.

The synergistic effect of these two inhibitory actions culminates in the activation of apoptotic pathways, resulting in programmed cell death.

Quantitative Data Summary

The biological activity of this compound has been quantified through various in vitro assays. The following tables summarize the key findings.

| Target/Assay | IC50 / Inhibition Rate | Cell Lines/Conditions | Reference |

| Tubulin Polymerization | 5.69 µM | In vitro assay | [1] |

| Topoisomerase I | 58.3% inhibition at 50 µM | In vitro assay | [1] |

| In Vitro Cytotoxicity | |||

| MGC-803 (gastric cancer) | 0.09 µM | 72-hour incubation | [1] |

| RKO (colon cancer) | 0.2 µM | 72-hour incubation | [1] |

Table 1: Inhibitory Activity of this compound

Signaling Pathway and Experimental Workflow

The mechanism of action and the experimental approach to its elucidation can be visualized through the following diagrams.

Figure 1: Signaling Pathway of this compound. This diagram illustrates the dual inhibitory action on tubulin and topoisomerase I, leading to G2/M arrest and apoptosis.

Figure 2: Experimental Workflow. This flowchart outlines the key experiments performed to characterize the mechanism of action of this compound.

Detailed Experimental Protocols

The following are representative protocols for the key in vitro assays used to characterize the mechanism of action of this compound.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of microtubules from purified tubulin.

-

Principle: Tubulin polymerization is monitored by the increase in turbidity (optical density) at 340 nm as microtubules form.

-

Materials:

-

Purified tubulin (>99%)

-

G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl₂, 1.0 mM GTP, plus 5% glycerol)

-

This compound and reference compounds (e.g., paclitaxel as a stabilizer, colchicine as a destabilizer)

-

Pre-warmed 96-well microplate

-

Temperature-controlled microplate reader

-

-

Procedure:

-

Reconstitute lyophilized tubulin to a final concentration of 3 mg/mL in G-PEM buffer on ice.

-

Add 100 µL of the reconstituted tubulin solution to each well of a pre-warmed 96-well plate.

-

Add varying concentrations of this compound (typically ranging from 0.1 µM to 10 µM) or control compounds to the wells. A vehicle control (e.g., 0.1% DMSO) should be included.

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

Measure the absorbance at 340 nm every 60 seconds for one hour.

-

Plot the absorbance against time to generate polymerization curves. The IC50 value is determined as the concentration of the inhibitor that reduces the maximum rate of polymerization by 50% compared to the vehicle control.[3]

-

Topoisomerase I DNA Relaxation Assay

This assay determines the inhibitory effect of a compound on the catalytic activity of topoisomerase I.

-

Principle: Topoisomerase I relaxes supercoiled plasmid DNA. The different topological forms of DNA (supercoiled vs. relaxed) can be separated by agarose gel electrophoresis.

-

Materials:

-

Human Topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase I reaction buffer (e.g., 200 mM Tris-HCl pH 7.5, 2 M NaCl, 2.5 mM EDTA, 50% glycerol)

-

This compound and reference inhibitor (e.g., camptothecin)

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

-

-

Procedure:

-

Prepare reaction mixtures on ice. For a 20 µL reaction, combine 2 µL of 10x reaction buffer, 200 ng of supercoiled plasmid DNA, and sterile water.

-

Add various concentrations of this compound or a known inhibitor to the reaction tubes. Include a no-enzyme control and a vehicle control.

-

Initiate the reaction by adding a pre-determined amount of human Topoisomerase I (e.g., 1 unit).

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding a stop buffer/loading dye (containing SDS and a tracking dye).

-

Load the samples onto a 1% agarose gel and perform electrophoresis.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The inhibition of topoisomerase I activity is indicated by the persistence of the supercoiled DNA band compared to the relaxed DNA band in the control.[4][5]

-

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle.

-

Principle: Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.

-

Materials:

-

MGC-803 or RKO cells

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

-

-

Procedure:

-

Seed cells (e.g., MGC-803) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization, collect them by centrifugation, and wash with cold PBS.

-

Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases is determined by analyzing the DNA content histograms.[2][6][7]

-

Apoptosis Assay by Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorochrome (e.g., FITC), is used to detect exposed PS. Propidium iodide is used as a viability dye, as it can only enter cells with compromised membranes (late apoptotic and necrotic cells).

-

Materials:

-

MGC-803 or RKO cells

-

This compound

-

Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

-

-

Procedure:

-

Seed and treat cells with this compound as described for the cell cycle analysis.

-

Harvest both adherent and floating cells, and wash them with cold PBS.

-

Resuspend the cells in 1x Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1x Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour. The cell populations are quantified as follows:

-

Conclusion

This compound is a potent anti-gastrointestinal tumor agent that operates through a dual mechanism, inhibiting both topoisomerase I and tubulin polymerization. This multifaceted approach effectively induces G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells. The low nanomolar to micromolar efficacy demonstrated in vitro suggests that this compound is a promising lead compound for the development of novel cancer therapeutics. Further preclinical and in vivo studies are warranted to fully evaluate its therapeutic potential.

References

- 1. kumc.edu [kumc.edu]

- 2. Flow cytometry with PI staining | Abcam [abcam.com]

- 3. cancer.wisc.edu [cancer.wisc.edu]

- 4. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. inspiralis.com [inspiralis.com]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. vet.cornell.edu [vet.cornell.edu]

- 8. dojindo.com [dojindo.com]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of Tubulin Inhibitor 35

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Tubulin Inhibitor 35, chemically identified as N-[3-(2,5-Dimethoxybenzyloxy)-4-(trifluoromethanesulfonyl-methylamino)phenyl]-2-naphthalenecarboxamide. This compound is a potent dual inhibitor of Heat Shock Protein 27 (Hsp27) and tubulin, demonstrating significant anti-proliferative activity in various cancer cell lines. This document details the experimental protocols for its synthesis and key biological assays, presents quantitative data on its activity, and visualizes the associated signaling pathways and experimental workflows.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin, are essential for several cellular processes, including cell division, motility, and intracellular transport. Their critical role in mitosis makes them a prime target for the development of anticancer agents. Tubulin inhibitors disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[1]

Compound 35, N-[3-(2,5-Dimethoxybenzyloxy)-4-(trifluoromethanesulfonyl-methylamino)phenyl]-2-naphthalenecarboxamide, emerged from a lead optimization program aimed at developing dual inhibitors of tubulin and Hsp27. Hsp27 is a chaperone protein implicated in conferring resistance to chemotherapy. By targeting both tubulin and Hsp27, Compound 35 presents a promising strategy to enhance cytotoxic efficacy and potentially overcome drug resistance mechanisms.[2][3]

Synthesis of this compound

The synthesis of N-[3-(2,5-Dimethoxybenzyloxy)-4-(trifluoromethanesulfonyl-methylamino)phenyl]-2-naphthalenecarboxamide is a multi-step process. The following is a representative synthetic protocol based on related syntheses.

Experimental Protocol: Synthesis

Step 1: Synthesis of the Amine Precursor

A detailed procedure for the synthesis of the key amine precursor is required, which would typically involve the formation of the benzyloxyaniline core structure followed by the introduction of the trifluoromethanesulfonyl-methylamino group. This process often involves protection and deprotection steps to ensure regioselectivity.

Step 2: Amide Coupling

-

Dissolve the amine precursor (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a non-nucleophilic base, for example, triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2 equivalents).

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add a solution of 2-naphthalenecarbonyl chloride (1.1 equivalents) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO3 solution), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the final compound, N-[3-(2,5-Dimethoxybenzyloxy)-4-(trifluoromethanesulfonyl-methylamino)phenyl]-2-naphthalenecarboxamide.

-

Characterize the final product using 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

Biological Activity and Data

This compound exhibits potent biological activity, primarily through the inhibition of tubulin polymerization and, to a lesser extent, the chaperone function of Hsp27.

Quantitative Data Summary

| Assay | Cell Line | IC50 Value | Reference Compound |

| Tubulin Polymerization Inhibition | - | Data not available for compound 35. Compound 22 (a close analog) inhibits polymerization by 64% at 1 µM. | - |

| Hsp27 Chaperone Activity Inhibition | - | Data not available for compound 35. Compound 22 (a close analog) inhibits Hsp27 function by 27% at 10 µM. | - |

| Anti-proliferative Activity | Various | Data not available for compound 35. Related compounds 20 and 22 show IC50 values in the subnanomolar range against a panel of 60 human cancer cell lines. | - |

Experimental Protocols for Biological Assays

Tubulin Polymerization Assay

This assay measures the effect of the inhibitor on the in vitro assembly of microtubules from purified tubulin.

-

Reagents and Materials : Purified tubulin (e.g., from bovine brain), GTP, polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA), test compound (dissolved in DMSO), and a temperature-controlled spectrophotometer.[4]

-

Procedure :

-

On ice, prepare the reaction mixture containing tubulin and GTP in the polymerization buffer.

-

Add the test compound at various concentrations. A vehicle control (DMSO) should be included.

-

Transfer the reaction mixture to a pre-warmed 96-well plate.

-

Immediately place the plate in a spectrophotometer pre-heated to 37°C.

-

Measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes). The light scattering by microtubules is proportional to the extent of polymerization.[5][6]

-

Plot the absorbance as a function of time to generate polymerization curves.

-

Calculate the percentage of inhibition relative to the vehicle control.

-

Hsp27 Chaperone Activity Assay (Insulin Aggregation)

This assay assesses the ability of the inhibitor to disrupt the chaperone function of Hsp27, which is to prevent the aggregation of a substrate protein.

-

Reagents and Materials : Recombinant Hsp27, insulin, dithiothreitol (DTT), assay buffer, test compound, and a spectrophotometer.

-

Procedure :

-

Prepare a solution of insulin in the assay buffer.

-

In a 96-well plate, add Hsp27, the test compound at various concentrations, and the insulin solution. Include controls with no Hsp27 and with Hsp27 but no inhibitor.

-

Initiate insulin aggregation by adding DTT to all wells. DTT reduces the disulfide bonds in insulin, causing it to unfold and aggregate.[7]

-

Measure the light scattering at a specific wavelength (e.g., 360 nm) over time at a constant temperature (e.g., 37°C).[8]

-

Plot the absorbance as a function of time. A decrease in absorbance in the presence of the inhibitor indicates a reduction in Hsp27's ability to prevent insulin aggregation.

-

Calculate the percentage of inhibition of Hsp27 chaperone activity.[2]

-

Cell Cycle Analysis

This assay determines the effect of the inhibitor on the progression of cells through the different phases of the cell cycle.

-

Reagents and Materials : Cancer cell line of interest, cell culture medium, test compound, phosphate-buffered saline (PBS), ethanol (70%, ice-cold), RNase A, and propidium iodide (PI) staining solution.[1][9]

-

Procedure :

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells by flow cytometry.

-

The resulting DNA histogram is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.[10]

-

Visualizations

Signaling Pathway: Tubulin Inhibition-Induced Apoptosis

Caption: Pathway of apoptosis induced by this compound.

Experimental Workflow: Drug Discovery and Evaluation

Caption: General workflow for the discovery and evaluation of tubulin inhibitors.

Conclusion

This compound and its analogs represent a promising class of anti-cancer agents that leverage a dual-targeting strategy to inhibit both tubulin polymerization and Hsp27 chaperone activity. This approach has the potential to yield compounds with high potency and the ability to circumvent common drug resistance mechanisms. The detailed protocols and data presented in this guide are intended to facilitate further research and development in this area. Future studies should focus on obtaining more specific quantitative data for Compound 35 and evaluating its efficacy and safety in preclinical in vivo models.

References

- 1. Flow cytometry with PI staining | Abcam [abcam.com]

- 2. Synthesis and Anticancer Mechanism Investigation of Dual Hsp27 and Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lead optimization of dual tubulin and Hsp27 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 7. Self-association and chaperone activity of Hsp27 are thermally activated - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Chaperone Activity and Substrate Spectrum of Human Small Heat Shock Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell cycle analysis - Wikipedia [en.wikipedia.org]

In Vitro Anti-Cancer Activity of Tubulin Inhibitor 35: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro anti-cancer activity of Tubulin Inhibitor 35, a representative compound from a class of novel microtubule-targeting agents. This document outlines its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the associated cellular pathways. The information presented is a synthesis of findings from multiple research studies on potent tubulin inhibitors.

Core Mechanism of Action

This compound exerts its anti-cancer effects by disrupting microtubule dynamics, a critical process for cell division, maintenance of cell shape, and intracellular transport.[1][2] By binding to the colchicine binding site on β-tubulin, it inhibits the polymerization of tubulin into microtubules.[3][4][5] This disruption of the microtubule network leads to a cascade of cellular events, culminating in cell cycle arrest and apoptosis.[2][4]

Quantitative Anti-Proliferative Activity

The efficacy of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit the growth of 50% of the cancer cells, are summarized below.

| Cell Line | Cancer Type | IC50 (µM) |

| HeLa | Cervical Cancer | 0.19 - 0.33 |

| MCF-7 | Breast Cancer | < 0.20 |

| SGC-7901 | Gastric Cancer | < 0.20 |

| A549 | Lung Cancer | < 0.20 |

| HL-60 | Promyelocytic Leukemia | < 1.0 |

| HT-29 | Colorectal Adenocarcinoma | < 1.0 |

Table 1: Summary of in vitro anti-proliferative activity of representative tubulin inhibitors against various human cancer cell lines. Data is synthesized from studies on compounds with similar mechanisms of action.[4][6][7]

Experimental Protocols

This section details the methodologies employed to characterize the in vitro anti-cancer activity of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Protocol:

-

Cancer cells are seeded in 96-well plates at a density of 2 x 10³ cells per well and incubated for 24 hours.

-

The cells are then treated with various concentrations of this compound for 4 days.

-

Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 490 nm using a microplate reader.

-

The IC50 values are calculated using dose-response curve fitting software.[7]

Cell Cycle Analysis by Flow Cytometry

Objective: To investigate the effect of this compound on cell cycle progression.

Protocol:

-

HeLa cells are seeded in 6-well plates at a density of 2 x 10⁵ cells per well and incubated for 24 hours.

-

Cells are treated with 1-fold, 2-fold, and 3-fold the IC50 concentration of this compound for 24 hours.

-

After treatment, cells are harvested by centrifugation, washed with PBS, and fixed in ice-cold 70% ethanol overnight at 4°C.

-

The fixed cells are then centrifuged, and the pellet is resuspended in 100 µL of RNase A solution and incubated in a 37°C water bath for 30 minutes.

-

Subsequently, 400 µL of propidium iodide (PI) staining solution is added, and the samples are incubated in the dark at 4°C for 30 minutes.

-

The DNA content of the cells is then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[4]

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To determine if this compound induces apoptosis in cancer cells.

Protocol:

-

HeLa cells are treated with 1-fold, 2-fold, and 3-fold the IC50 concentration of this compound for a specified period.

-

Following treatment, both adherent and floating cells are collected and washed with cold PBS.

-

The cells are then resuspended in 1X Annexin-binding buffer.

-

Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

-

The cells are incubated in the dark at room temperature for 15 minutes.

-

The stained cells are then analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic, while PI-positive cells are considered necrotic or late apoptotic.[4]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and the experimental workflows.

References

- 1. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]

- 2. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anticancer activity of a novel small molecule tubulin inhibitor STK899704 - PMC [pmc.ncbi.nlm.nih.gov]

The Dual-Action of Tubulin Inhibitor 35 on Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tubulin inhibitor 35 is a potent small molecule that demonstrates significant anti-tumor activity through a dual mechanism of action: the inhibition of topoisomerase I and the disruption of microtubule polymerization. This dual assault on critical cellular processes effectively halts cell division and induces programmed cell death, or apoptosis. This technical guide provides an in-depth analysis of the compound's effect on cell cycle progression, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows. By targeting both DNA replication and the mitotic machinery, this compound represents a promising avenue for cancer therapeutic development.

Introduction: The Dual-Pronged Attack on Cancer Cells

Cancer is characterized by uncontrolled cell proliferation, a process heavily reliant on the accurate replication and segregation of genetic material. Microtubules, dynamic polymers of α- and β-tubulin, are essential for the formation of the mitotic spindle, the cellular machine that segregates chromosomes during cell division.[1] Topoisomerase I is a crucial enzyme that alleviates torsional stress in DNA during replication and transcription. The simultaneous inhibition of both tubulin polymerization and topoisomerase I presents a powerful strategy for anticancer therapy.

This compound has emerged as a significant compound in this class of dual-action agents. By preventing the assembly of microtubules, it disrupts the formation of the mitotic spindle, leading to a halt in the cell cycle at the G2/M phase.[1] Concurrently, its inhibition of topoisomerase I introduces DNA damage, further contributing to cell cycle arrest and the initiation of apoptosis. This guide will delve into the specifics of how this compound exerts its effects on the cell cycle, providing the necessary technical details for researchers in the field.

Mechanism of Action: Disrupting the Cellular Machinery

The primary mechanism by which tubulin inhibitors affect cell cycle progression is by interfering with the dynamic instability of microtubules.[1] These agents can be broadly classified into two categories: microtubule-stabilizing agents and microtubule-destabilizing agents. This compound falls into the latter category, actively preventing the polymerization of tubulin dimers into microtubules.

This inhibition of microtubule formation has profound consequences for dividing cells. The mitotic spindle, a structure composed of microtubules, is unable to form correctly. This failure activates the spindle assembly checkpoint, a crucial cellular surveillance mechanism that ensures all chromosomes are properly attached to the spindle before the cell proceeds to anaphase. The persistent activation of this checkpoint due to the absence of a functional spindle leads to a prolonged arrest in the G2/M phase of the cell cycle.[1]

Simultaneously, the inhibition of topoisomerase I by this compound leads to the accumulation of single-strand DNA breaks. This DNA damage triggers a separate checkpoint, further enforcing the cell cycle arrest and ultimately pushing the cell towards apoptosis.

References

In-Depth Technical Guide: Apoptosis Induction by Tubulin Inhibitor 35

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tubulin inhibitor 35, also identified as compound 6b, is a novel synthetic small molecule derived from N(14)-substituted evodiamine. It has been characterized as a potent dual inhibitor, targeting both topoisomerase I and the polymerization of tubulin. Its cytotoxic effects are pronounced in gastrointestinal tumor cell lines, where it halts cell proliferation and migration. The primary mechanism of its anti-cancer activity is the induction of apoptosis, which is preceded by cell cycle arrest at the G2/M phase. This document provides a comprehensive technical overview of the methodologies to assess the apoptotic induction by this compound and the signaling pathways it modulates.

Core Efficacy and Cytotoxicity

This compound demonstrates significant cytotoxic and anti-proliferative activity against various cancer cell lines. Its efficacy is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the biological process.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | IC50 (µM) |

| Cytotoxicity | MGC-803 | 0.09 |

| RKO | 0.2 | |

| Tubulin Polymerization | - | 5.69 |

| Topoisomerase I Inhibition | - | ~50 |

Mechanism of Action: Tubulin Polymerization Inhibition

This compound exerts its primary anti-mitotic effect by interfering with microtubule dynamics. It inhibits the polymerization of tubulin heterodimers into microtubules, which are essential for the formation of the mitotic spindle during cell division.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This fluorescence-based assay monitors the assembly of tubulin into microtubules in the presence of the inhibitor.

-

Reagents and Materials:

-

Tubulin Polymerization Assay Kit (containing tubulin, GTP, and a fluorescent reporter)

-

General Tubulin Buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

-

This compound (dissolved in DMSO)

-

Paclitaxel (positive control for polymerization)

-

Vinblastine or Colchicine (positive control for inhibition)

-

96-well, black, flat-bottom plates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare a tubulin solution (e.g., 2 mg/mL) in General Tubulin Buffer on ice.

-

Add GTP to a final concentration of 1 mM and the fluorescent reporter according to the manufacturer's instructions.

-

Dispense the tubulin solution into the wells of the pre-warmed 96-well plate.

-

Add this compound, control compounds, or vehicle (DMSO) to the respective wells to achieve the desired final concentrations.

-

Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

-

Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 420 nm) every minute for 60-90 minutes.

-

Plot fluorescence intensity versus time to generate polymerization curves. The IC50 value is determined by measuring the inhibition of polymerization at various concentrations of the inhibitor.

-

Induction of G2/M Cell Cycle Arrest

By disrupting microtubule formation, this compound activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M transition. This prevents the cell from proceeding into anaphase and cytokinesis.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.

-

Reagents and Materials:

-

MGC-803 or RKO cells

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified period (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells by adding the cell suspension dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI.

-

The percentage of cells in the G0/G1, S, and G2/M phases is determined using cell cycle analysis software.

-

Induction of Apoptosis

Prolonged arrest at the G2/M phase ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Experimental Protocol: Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Reagents and Materials:

-

MGC-803 or RKO cells

-

This compound

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

1X Binding Buffer

-

Flow cytometer

-

-

Procedure:

-

Seed and treat cells with this compound as described for the cell cycle analysis.

-

Harvest both adherent and floating cells and wash them with ice-cold PBS.

-

Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit manufacturer's protocol.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry within one hour.

-

Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

-

Signaling Pathways in this compound-Induced Apoptosis

The apoptotic cascade initiated by this compound involves the modulation of key regulatory proteins. While the specific pathway for this compound is detailed in its primary publication, the general pathway for tubulin inhibitors involves the Bcl-2 family of proteins and the activation of caspases.

Experimental Protocol: Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.

-

Reagents and Materials:

-

Treated cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against Bcl-2, Bax, Cleaved Caspase-3, PARP, Cyclin B1, p-Cdc2, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) detection reagent

-

Imaging system

-

-

Procedure:

-

Lyse the treated cells in RIPA buffer and determine the protein concentration using the BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL reagent.

-

Visualize the protein bands using an imaging system and quantify the band intensities relative to the loading control.

-

Visualized Workflows and Pathways

Diagrams

Preclinical Profile of VERU-111 in Prostate Cancer: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

VERU-111 is a novel, orally bioavailable small molecule that acts as a potent inhibitor of tubulin polymerization. By binding to the colchicine site on both α- and β-tubulin subunits, VERU-111 disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.[1] This technical guide provides a comprehensive summary of the preclinical studies of VERU-111 in prostate cancer models, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows. The findings from these preclinical investigations highlight the potential of VERU-111 as a therapeutic agent for prostate cancer, including treatment-resistant forms of the disease.

Core Mechanism of Action

VERU-111 exerts its anti-cancer effects by targeting the fundamental cellular process of microtubule polymerization. Unlike taxanes, which stabilize microtubules, VERU-111 inhibits their formation. This disruption of the microtubule network leads to mitotic catastrophe and ultimately, programmed cell death (apoptosis). A key advantage of VERU-111 is that it is not a substrate for multidrug resistance (MDR) proteins, suggesting it may be effective in cancers that have developed resistance to other chemotherapies.[1]

Signaling Pathway of VERU-111 in Prostate Cancer Cells

In Vitro Efficacy

VERU-111 has demonstrated potent antiproliferative activity against a range of cancer cell lines, including those derived from prostate cancer.

Quantitative Data: In Vitro Antiproliferative Activity

| Cancer Type | Cell Lines | Average IC50 | Reference |

| Prostate Cancer & Melanoma | Panel of cell lines | 5.2 nM | [2] |

Experimental Protocols: In Vitro Assays

Cell Viability Assay (MTS Assay):

-

Cell Plating: Prostate cancer cells (e.g., LNCaP, PC-3, DU-145, 22Rv1) are seeded in 96-well plates at a predetermined optimal density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of VERU-111 or vehicle control (DMSO) and incubated for a specified period (e.g., 72 hours).

-

MTS Reagent Addition: Following incubation, MTS reagent is added to each well.

-

Incubation and Measurement: Plates are incubated to allow for the conversion of MTS to formazan by viable cells. The absorbance is then measured at 490 nm using a microplate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Apoptosis Assay (Western Blot for Apoptosis Markers):

-

Cell Treatment and Lysis: Prostate cancer cells are treated with VERU-111 at various concentrations for a specified time. Cells are then harvested and lysed to extract total protein.

-

Protein Quantification: The protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against key apoptosis markers (e.g., cleaved PARP, cleaved caspase-3, Bcl-2, Bax). A loading control antibody (e.g., β-actin or GAPDH) is also used.

-

Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis (Flow Cytometry):

-

Cell Treatment and Fixation: Prostate cancer cells are treated with VERU-111 or vehicle control. After the desired incubation period, cells are harvested, washed, and fixed in cold ethanol.

-

Staining: Fixed cells are washed and then stained with a solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined using cell cycle analysis software.

In Vivo Efficacy

Preclinical in vivo studies using xenograft models of human prostate cancer have demonstrated the significant anti-tumor activity of orally administered VERU-111.

Quantitative Data: In Vivo Xenograft Studies

22Rv1 Human Prostate Cancer Xenograft Model

| Treatment Group | Dosing Schedule | Tumor Growth Inhibition (%) | p-value vs. Vehicle | Reference |

| VERU-111 (5 mg/kg) | 3 times per week, orally | 31% | p = 0.049 | |

| VERU-111 (20 mg/kg) | 3 times per week, orally | 49% | p = 0.010 | |

| Docetaxel (10 mg/kg) | 3 times per week, intraperitoneally | Not significant | - |

PC3 and PC3-TXR (Paclitaxel-Resistant) Human Prostate Cancer Xenograft Models

| Model | Treatment Group | Dosing Schedule | Outcome | Reference |

| PC3 | VERU-111 (various doses) | Various schedules | Similar efficacy to intravenous docetaxel | [3] |

| PC3-TXR | VERU-111 (3.3, 10, 20 mg/kg) | Various schedules | Complete inhibition of tumor growth | [3] |

| PC3-TXR | Docetaxel | Intravenously | No impact on tumor growth | [3] |

Experimental Protocols: In Vivo Xenograft Studies

General Xenograft Workflow:

Detailed Methodology:

-

Animal Model: Severe combined immunodeficient (SCID) mice are typically used for these studies.

-

Cell Implantation: Human prostate cancer cells (e.g., 22Rv1, PC3, PC3-TXR) are harvested and implanted subcutaneously into the flanks of the mice.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a specified size (e.g., 150-200 mm³). The animals are then randomized into different treatment groups.

-

Treatment Administration: VERU-111 is administered orally (p.o.) via gavage, while docetaxel is administered intraperitoneally (i.p.). A vehicle control group receives the formulation without the active drug.

-

Outcome Measurement: Tumor volumes and animal weights are measured regularly (e.g., twice a week). Tumor growth inhibition is calculated at the end of the study.

-

Toxicity Assessment: Animal weight is monitored as a surrogate for toxicity.

Conclusion

The preclinical data for VERU-111 in prostate cancer models are highly encouraging. The compound demonstrates potent in vitro antiproliferative activity and significant in vivo tumor growth inhibition, including in models resistant to standard-of-care therapies like docetaxel and enzalutamide. Its oral bioavailability and favorable safety profile in preclinical models further support its clinical development. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of VERU-111 as a promising new therapeutic option for patients with prostate cancer.

References

The Dual-Action of Tubulin Inhibitor 35 in Gastrointestinal Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anti-tumor activity of Tubulin Inhibitor 35, a potent dual inhibitor of tubulin polymerization and topoisomerase I, with a specific focus on its efficacy in gastrointestinal cancer cell lines. This document details its mechanism of action, presents key quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Executive Summary

This compound has demonstrated significant potential as a therapeutic agent for gastrointestinal cancers. It exhibits potent cytotoxic effects in preclinical models by disrupting microtubule dynamics and inhibiting DNA replication, leading to cell cycle arrest and apoptosis. This guide serves as a technical resource for researchers investigating the therapeutic applications of this compound.

Quantitative Data Summary

The efficacy of this compound has been quantified in various assays, demonstrating its potent activity against gastrointestinal cancer cell lines and its dual inhibitory mechanism.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line / Target | IC50 Value | Reference |

| Cytotoxicity | MGC-803 (Gastric Cancer) | 0.09 µM | [1][2][3] |

| RKO (Colon Cancer) | 0.2 µM | [1][2][3] | |

| Enzymatic Inhibition | Tubulin Polymerization | 5.69 µM | |

| Topoisomerase I | ~50 µM |

Mechanism of Action and Signaling Pathways

This compound exerts its anti-cancer effects through a dual mechanism of action. Firstly, it inhibits the polymerization of tubulin, a critical component of microtubules. This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis.[1][2][3] Secondly, it inhibits topoisomerase I, an enzyme essential for DNA replication and transcription, further contributing to its cytotoxic effects.

Figure 1: Signaling pathway of this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to evaluate the activity of this compound.

Cell Culture

MGC-803 (human gastric carcinoma) and RKO (human colon carcinoma) cell lines are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed MGC-803 and RKO cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) and a vehicle control (DMSO) for 72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated using a dose-response curve fitting software.

Tubulin Polymerization Assay (Fluorescence-based)

This assay measures the effect of this compound on tubulin polymerization in a cell-free system.

-

Reagent Preparation: Reconstitute lyophilized tubulin protein in a general tubulin buffer. Prepare a GTP stock solution.

-

Reaction Mixture: In a 96-well plate, combine tubulin, a fluorescent reporter (e.g., DAPI), and varying concentrations of this compound or a control compound (e.g., paclitaxel as a polymerization promoter, nocodazole as an inhibitor).

-

Initiation of Polymerization: Initiate polymerization by adding GTP and incubating the plate at 37°C.

-

Fluorescence Reading: Measure the fluorescence intensity at regular intervals for 60 minutes using a fluorescence plate reader (excitation/emission wavelengths appropriate for the chosen reporter).

-

Data Analysis: Plot fluorescence intensity against time to generate polymerization curves. The IC50 for tubulin polymerization inhibition is determined from the dose-response curve.

Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

This assay assesses the ability of this compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.

-

Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA, topoisomerase I assay buffer, and varying concentrations of this compound or a known inhibitor (e.g., camptothecin).

-

Enzyme Addition: Add human topoisomerase I to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on a 1% agarose gel.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition is observed as a decrease in the amount of relaxed DNA compared to the control.

Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Treatment: Seed MGC-803 or RKO cells and treat with this compound at concentrations around the IC50 value for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.

-

Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.[4][5][6][7][8]

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

-

Data Analysis: Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Migration and Invasion Assays (Transwell Assay)

-

Chamber Preparation: For invasion assays, coat the upper surface of Transwell inserts (8 µm pore size) with Matrigel. For migration assays, the inserts are left uncoated.

-

Cell Seeding: Seed serum-starved MGC-803 or RKO cells in the upper chamber in a serum-free medium.

-

Chemoattractant: Add medium containing 10% FBS to the lower chamber as a chemoattractant.

-

Inhibitor Treatment: Add this compound at various concentrations to both the upper and lower chambers.

-

Incubation: Incubate for 24-48 hours to allow for cell migration or invasion.

-

Cell Staining and Quantification: Remove non-migrated/invaded cells from the upper surface of the insert. Fix and stain the cells that have migrated to the lower surface with crystal violet. Count the stained cells in multiple fields of view under a microscope to quantify migration or invasion.

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for evaluating this compound and the logical relationship of its effects.

Figure 2: In vitro experimental workflow.

Figure 3: Logical flow of inhibitor effects.

Conclusion

This compound represents a promising candidate for the development of novel therapeutics for gastrointestinal cancers. Its dual inhibitory activity on two clinically validated anti-cancer targets, tubulin and topoisomerase I, provides a strong rationale for its further investigation. The data and protocols presented in this guide offer a foundational resource for researchers aiming to explore the full therapeutic potential of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. kumc.edu [kumc.edu]

- 6. Apoptosis analysis by Annexin-V FITC/PI double staining [bio-protocol.org]

- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 8. bosterbio.com [bosterbio.com]

VERU-111: A Technical Guide to its Pharmacokinetics and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Abstract

VERU-111, also known as Sabizabulin, is a novel, orally bioavailable, small molecule that acts as a tubulin polymerization inhibitor. It is currently under investigation for the treatment of various cancers, including metastatic castration-resistant prostate cancer and triple-negative breast cancer, as well as for viral infections like COVID-19. This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of VERU-111, drawing from available preclinical and clinical data. The document details the experimental methodologies employed in key studies, summarizes quantitative data in structured tables, and visualizes the compound's mechanism of action through a signaling pathway diagram.

Introduction

VERU-111 is a first-in-class agent that binds to the colchicine binding site on the beta-tubulin subunit and also interacts with the alpha-tubulin subunit, leading to the disruption of microtubule dynamics. This disruption ultimately results in G2/M phase cell cycle arrest and apoptosis in cancer cells. A key advantage of VERU-111 is its oral route of administration, which offers a more convenient and less invasive treatment option compared to intravenously administered chemotherapeutics. Understanding the pharmacokinetic profile and bioavailability of VERU-111 is crucial for optimizing its clinical development and therapeutic use.

Pharmacokinetics

Clinical Pharmacokinetics

A Phase 1b/2 clinical trial (NCT03752099) in men with metastatic castration-resistant prostate cancer provided key insights into the clinical pharmacokinetics of VERU-111.

Key Findings:

-

Half-Life: The terminal half-life of VERU-111 is approximately 5 hours.

-

Steady State: Steady-state plasma concentrations are achieved within 5 days of daily dosing.

-

Food Effect: Administration of VERU-111 with a high-fat meal has a minimal effect on the extent of its bioavailability, as measured by the Area Under the Curve (AUC). However, a high-fat meal can delay the time to reach maximum plasma concentration (Tmax) and lower the peak plasma concentration (Cmax).

Table 1: Summary of Clinical Pharmacokinetic Parameters of VERU-111

| Parameter | Value | Condition |

| Terminal Half-Life (t½) | ~5 hours | N/A |

| Time to Steady State | Within 5 days | Daily Dosing |

| Food Effect on AUC | Minimal | High-fat meal |

| Food Effect on Tmax | Delayed | High-fat meal |

| Food Effect on Cmax | Lowered | High-fat meal |

Note: Specific quantitative values for Cmax, Tmax, and AUC from the clinical trial's pharmacokinetic substudy are not yet publicly available.

Preclinical Pharmacokinetics

Preclinical studies in various animal models have established the oral bioavailability of VERU-111.

Key Findings:

-

Oral Bioavailability: VERU-111 has demonstrated an oral bioavailability ranging from 21% to 50% in mice, rats, and dogs. One study in mice reported an oral availability of 23%.

Table 2: Summary of Preclinical Oral Bioavailability of VERU-111

| Species | Oral Bioavailability (%) |

| Mice | 21 - 50 |

| Rats | 21 - 50 |

| Dogs | 21 - 50 |

Note: Specific preclinical pharmacokinetic parameters (Cmax, Tmax, AUC) and detailed experimental protocols are not consistently reported in the available literature.

Experimental Protocols

Clinical Pharmacokinetic Substudy (NCT03752099)

The protocol for the pharmacokinetic substudy within the Phase 1b/2 clinical trial was designed to assess the effect of food and different formulations on the absorption of VERU-111.

-

Study Design: A crossover design was employed where subjects received VERU-111 under both fed (high-fat meal) and fasted conditions.

-

Formulations: Two different oral formulations were tested: a powder-in-capsule (PIC) formulation and a formulated capsule (FC).

-

Sampling: Serial blood samples were collected at predefined time points following drug administration to determine the plasma concentrations of VERU-111 over time.

-

Analysis: Pharmacokinetic parameters, including Cmax, Tmax, and AUC, were calculated from the plasma concentration-time data.

General Preclinical Oral Bioavailability Study Protocol

While specific detailed protocols for VERU-111 are not consistently available in the public domain, a general methodology for determining oral bioavailability in preclinical animal models (mice, rats, dogs) can be described.

-

Animal Models: Healthy, adult male or female animals of the specified species (e.g., C57BL/6 mice, Sprague-Dawley rats, Beagle dogs) are used. Animals are typically fasted overnight before drug administration.

-

Drug Administration:

-

Intravenous (IV) Group: A cohort of animals receives VERU-111 intravenously (e.g., via tail vein injection in rodents or cephalic vein in dogs) at a specific dose to determine the complete systemic exposure (100% bioavailability).

-

Oral (PO) Group: Another cohort receives VERU-111 orally, typically via gavage, at a specified dose.

-

-

Blood Sampling: Serial blood samples are collected from each animal at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.

-

Plasma Analysis: Plasma is separated from the blood samples, and the concentration of VERU-111 is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate pharmacokinetic parameters, including Cmax, Tmax, and AUC for both the IV and PO groups.

-

Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated using the following formula:

F(%) = (AUCPO / DosePO) / (AUCIV / DoseIV) * 100

Mechanism of Action: Signaling Pathway

VERU-111's primary mechanism of action is the disruption of microtubule polymerization. This initial event triggers a cascade of downstream signaling events, culminating in apoptosis.

Caption: VERU-111 Signaling Pathway Leading to Apoptosis.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for determining the oral bioavailability of VERU-111 in a preclinical model.

Caption: Preclinical Oral Bioavailability Experimental Workflow.

Conclusion

VERU-111 is a promising oral anti-cancer agent with a defined mechanism of action and favorable pharmacokinetic properties. Its oral bioavailability across multiple preclinical species and manageable food effect in clinical trials support its continued development. Further publication of detailed quantitative pharmacokinetic data from ongoing and future studies will be critical for refining dosing strategies and maximizing the therapeutic potential of VERU-111 in its target patient populations.

Early-stage clinical trial results for sabizabulin

An In-depth Technical Guide to the Early-Stage Clinical Trial Results of Sabizabulin

Introduction

Sabizabulin (VERU-111) is a novel, orally bioavailable, small molecule that functions as a cytoskeleton disruptor.[1][2] It is classified as a first-in-class agent that targets tubulin, a key component of microtubules, thereby inhibiting critical cellular processes in cancer cells.[2][3] Sabizabulin binds to the colchicine binding site on β-tubulin and also forms a unique cross-link between α and β tubulin subunits, leading to the disruption of the microtubule network.[1] This mechanism is distinct from other microtubule-targeting agents like taxanes.[1] Preclinical and early-stage clinical studies have evaluated its safety and efficacy, primarily in the context of metastatic castration-resistant prostate cancer (mCRPC).[1][4] This document provides a detailed technical overview of the early-stage clinical trial results for sabizabulin.

Mechanism of Action

Sabizabulin's primary mechanism involves the disruption of microtubule polymerization.[3] Microtubules are essential for several cellular functions, including maintaining the cytoskeleton, intracellular transport, and cell division.[2] By causing microtubule fragmentation, sabizabulin arrests cell growth in the G2/M phase of the cell cycle.[1] In prostate cancer, this disruption also serves to block the transport of the androgen receptor (AR) into the nucleus, a critical step for cancer cell proliferation.[5] Furthermore, sabizabulin induces apoptosis (programmed cell death) through the activation of caspases 3 and 9 and the cleavage of poly (ADP-ribose) polymerase (PARP).[1] Preclinical studies have also suggested that sabizabulin is not a substrate for P-glycoprotein, which may allow it to overcome common mechanisms of drug resistance.[1]

Experimental Protocols: Phase 1b/2 Study

A multicenter, open-label, Phase 1b/2 clinical trial (NCT03752099) was conducted to evaluate sabizabulin in men with mCRPC who had progressed on at least one androgen receptor-targeting agent.[1][6][7]

Study Design:

-

Phase 1b: This dose-escalation portion utilized a standard 3+3 design.[1][8] It enrolled 39 men with mCRPC, with prior taxane chemotherapy being permissible.[1][8] Oral doses of sabizabulin were escalated from 4.5 mg to 81 mg.[1][8] The dosing schedule was also expanded from intermittent (7 days on, 14 days off) to continuous daily dosing to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D).[7]

-

Phase 2: This portion of the study enrolled 41 chemotherapy-naïve patients to further evaluate the safety and efficacy of sabizabulin at the RP2D of 63 mg administered orally once daily.[1][6][8]

Efficacy Assessment:

-

Antitumor efficacy was evaluated using the Prostate Cancer Working Group 3 (PCWG3) and Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1) criteria.[1][8]

-

The primary endpoint for the final analysis was radiographic progression-free survival (rPFS).[1][6]

-

Secondary endpoints included Objective Response Rate (ORR), duration of response, and PSA responses.[1][5]

Clinical Trial Results

The combined data from the Phase 1b and Phase 2 portions of the study provided key insights into the safety and efficacy of sabizabulin at the recommended Phase 2 dose of 63 mg daily.

Data Presentation

Table 1: Study and Patient Characteristics

| Characteristic | Value |

|---|---|

| Study Phase | Phase 1b/2 |

| Total Enrolled (Phase 1b + 2) | 80 patients[9][10] |

| Patients Treated at ≥63 mg Dose | 55 patients[1][6] |

| Patient Population | Men with mCRPC who progressed after ≥1 androgen receptor targeting agent[10] |

| Prior Treatment (Phase 1b) | 8 enzalutamide, 12 abiraterone, 10 both[11] |

| Median Age (Phase 1b) | 76 years (range: 61-92)[11] |

Table 2: Safety and Tolerability (63 mg Daily Dose)

| Adverse Event (AE) | Frequency/Grade |

|---|---|

| Most Common AEs (>10%) | Predominantly Grade 1-2: Diarrhea, fatigue, nausea[1][6][9][12] |

| Grade ≥3 Diarrhea | 7.4%[1][6][8] |

| Grade ≥3 Fatigue | 5.6%[1][6][8] |

| Grade ≥3 ALT/AST Elevation | 5.6% / 3.7%[1][6][8] |

| Neurotoxicity | Not observed / No clinically relevant reports[1][6][9][10] |

| Neutropenia | Not observed / No clinically relevant reports[1][6][9][10] |

| Maximum Tolerated Dose (MTD) | Not defined in Phase 1b; 72 mg associated with Grade 3 diarrhea in 3/11 men[1][11] |

| Recommended Phase 2 Dose (RP2D) | 63 mg daily[1][6][11] |

Table 3: Efficacy Results (Patients Treated with ≥63 mg Dose)

| Efficacy Endpoint | Result (n=55 unless specified) |

|---|---|

| Median Radiographic Progression-Free Survival (rPFS) | 11.4 months[1][6][10] |

| Objective Response Rate (ORR) (n=29 with measurable disease) | 20.7% (1 Complete Response, 5 Partial Responses)[1][6][10] |

| PSA Declines (n=48 evaluable) | 29.2% of patients showed declines[1][6] |

| ≥50% PSA Decline (n=48 evaluable) | Observed in 4 of 48 patients[1] |

| Durable Responses | Responses lasting >2.75 years were observed[1][6] |

Downstream Cellular Effects

Sabizabulin's disruption of microtubules triggers a cascade of events leading to apoptotic cell death. By inducing G2/M cell cycle arrest, it prevents cancer cells from completing mitosis. This arrest subsequently activates intrinsic apoptotic pathways, characterized by the activation of initiator caspase 9 and executioner caspase 3.[1] Activated caspase 3 then cleaves critical cellular substrates, including PARP, which ultimately leads to the systematic dismantling of the cell and apoptosis.[1][13]

Conclusion

The early-stage Phase 1b/2 clinical trials of sabizabulin in men with metastatic castration-resistant prostate cancer demonstrate a favorable safety profile and promising antitumor activity.[1][4][8] The oral daily dose of 63 mg was well-tolerated, with the most common adverse events being low-grade gastrointestinal issues and fatigue.[6][9] Notably, sabizabulin did not cause clinically significant neurotoxicity or neutropenia, which are common dose-limiting toxicities for other microtubule-targeting agents.[6][10] The efficacy data, including an objective response rate of 20.7% and a median radiographic progression-free survival of 11.4 months in a heavily pretreated population, are encouraging.[1][10] These positive results supported the initiation of the Phase 3 VERACITY trial to further evaluate sabizabulin in this patient population.[1][6]

References

- 1. A Phase Ib/II Study of Sabizabulin, a Novel Oral Cytoskeleton Disruptor, in Men with Metastatic Castration-resistant Prostate Cancer with Progression on an Androgen Receptor-targeting Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is Sabizabulin used for? [synapse.patsnap.com]

- 3. urotoday.com [urotoday.com]

- 4. A Phase Ib/II Study of Sabizabulin, a Novel Oral Cytoskeleton Disruptor, in Men with Metastatic Castration-resistant Prostate Cancer with Progression on an Androgen Receptor-targeting Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phase 3 VERACITY clinical study of sabizabulin in men with metastatic castrate resistant prostate cancer who have progressed on an androgen receptor targeting agent. - ASCO [asco.org]

- 6. ascopubs.org [ascopubs.org]

- 7. onclive.com [onclive.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Veru Announces Positive Updated Data from Phase 1b/2 Sabizabulin Study in Men With Metastatic Castration-Resistant Prostate Cancer [drug-dev.com]

- 10. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 11. urotoday.com [urotoday.com]

- 12. Veru Announces Positive Phase 1b/2 Clinical Study Update for Sabizabulin (VERU-111) in Men with Metastatic Castration Resistant Prostate Cancer Presented at the 2021 ASCO Annual Meeting :: Veru Inc. (VERU) [ir.verupharma.com]

- 13. Performance of Veru Pharma’s Sabizabulin in Phase I/II mCRPC Trial | by David Dollare | Medium [daviddollare.medium.com]

The Evolving Landscape of Cancer Therapy: A Deep Dive into Colchicine Binding Site Inhibitors

For Immediate Release

[City, State] – In the relentless pursuit of more effective and targeted cancer therapies, researchers are increasingly turning their attention to a class of compounds known as Colchicine Binding Site Inhibitors (CBSIs). These small molecules, which disrupt the fundamental cellular machinery of tumor growth, hold significant promise for overcoming the challenges of current treatments, including drug resistance. This technical guide provides an in-depth exploration of the therapeutic potential of CBSIs, offering valuable insights for researchers, scientists, and drug development professionals.

At the core of their mechanism, CBSIs target β-tubulin, a critical protein component of microtubules.[1][2][3] Microtubules are dynamic structures essential for cell division, intracellular transport, and the maintenance of cell shape. By binding to the colchicine site on β-tubulin, these inhibitors prevent the polymerization of tubulin into microtubules.[1][2][3][4] This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death, or apoptosis, in rapidly dividing cancer cells.[2]

One of the key advantages of targeting the colchicine binding site is the potential to overcome multidrug resistance (MDR), a major hurdle in cancer chemotherapy.[1][2] Many existing microtubule-targeting agents, such as taxanes and vinca alkaloids, are susceptible to efflux by P-glycoprotein (P-gp), a transporter protein often overexpressed in resistant tumors. Several CBSIs have demonstrated efficacy against MDR cancer cell lines, suggesting they may be less susceptible to this resistance mechanism.[1][2]

Furthermore, beyond their direct cytotoxic effects on tumor cells, many CBSIs exhibit potent anti-angiogenic and vascular-disrupting properties.[1][2] They can selectively target the tumor vasculature, leading to a shutdown of blood supply to the tumor and subsequent necrosis. This dual mechanism of action—direct tumor cell killing and disruption of the tumor microenvironment—makes CBSIs a particularly attractive class of anticancer agents.

This guide will delve into the specifics of various CBSIs currently under investigation, presenting key preclinical and clinical data in a structured format. It will also provide detailed experimental protocols for the essential assays used to characterize these compounds, alongside visualizations of the critical signaling pathways and experimental workflows involved in their evaluation.

Quantitative Analysis of Colchicine Binding Site Inhibitors

The following tables summarize the in vitro activity of several prominent colchicine binding site inhibitors against various cancer cell lines and their impact on tubulin polymerization.

Table 1: Anti-proliferative Activity of Colchicine Binding Site Inhibitors

| Compound | Cancer Cell Line | IC50 (nM) | Reference |

| Combretastatin A-4 (CA-4) | A549 (Lung) | 3.9 | [1] |

| MDA-MB-231 (Breast) | 2.2 | [1] | |

| HEPG2 (Liver) | 3 | [1] | |

| ABI-231 | Various | 5.6 - 8.1 | [1] |

| 4-indolyl analogue of ABI-231 | Various | 1.6 - 3.7 | [1] |

| 5-Amino-6-methoxy-2-aroylquinoline 87 | Various | 0.2 - 0.4 | [2] |

| Phenolic indole 98 | Various | 1.6 | [2] |

| G13 | A549 (Lung) | 46.56 µM | [5] |

Table 2: Tubulin Polymerization Inhibitory Activity

| Compound | IC50 (µM) | Reference |

| Combretastatin A-4 (CA-4) | 1.2 | [1] |

| Dihydronaphthalene Derivative 26 | 0.46 | [1] |

| Dihydronaphthalene Derivative 27 | 0.85 | [1] |

| 5-Amino-6-methoxy-2-aroylquinoline 87 | 1.6 | [2] |

| G13 | 13.5 | [5] |

| Colchicine | 8.1 | [5] |

| 2-aryl-4-amide-quinoline hit 9 | 25.3 | [5] |

| Analogue E27 | 16.1 | [5] |

Core Experimental Protocols

The following sections provide detailed methodologies for key experiments essential for the evaluation of colchicine binding site inhibitors.

Tubulin Polymerization Assay

This assay directly measures the ability of a compound to inhibit the formation of microtubules from purified tubulin.

Materials:

-

Purified tubulin (e.g., from porcine brain)

-

General tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (1 mM final concentration)

-

Test compound at various concentrations

-

Positive control (e.g., paclitaxel for stabilization, nocodazole for destabilization)

-

Negative control (vehicle)

-

Temperature-controlled spectrophotometer or fluorometer

-

96-well plates

Procedure:

-

Prepare the tubulin solution in the general tubulin buffer on ice.

-

Add GTP to the tubulin solution.

-

In a 96-well plate, add the test compound, positive control, or negative control to respective wells.

-

Add the tubulin-GTP solution to each well.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Measure the change in absorbance at 340 nm or fluorescence over time (typically 60-90 minutes) in kinetic mode.[6][7] An increase in absorbance/fluorescence indicates tubulin polymerization.

-

Plot the absorbance/fluorescence against time to generate polymerization curves.

-

Calculate the IC50 value of the test compound by analyzing the inhibition of polymerization at various concentrations.

Cell Cycle Analysis via Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with a test compound.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Test compound at various concentrations

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 70% ethanol or 4% paraformaldehyde)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with the test compound or vehicle control for a specified duration (e.g., 24, 48 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.[8]

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 15-30 minutes.[8]

-

Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.

-

Use cell cycle analysis software (e.g., ModFit LT, MulticycleAV) to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.[8]

Apoptosis Assays

Several methods can be employed to detect and quantify apoptosis induced by CBSIs.

1. Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

Annexin V binding buffer

-

Flow cytometer

Procedure:

-

Treat cells with the test compound as described for cell cycle analysis.

-

Harvest and wash the cells with PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.